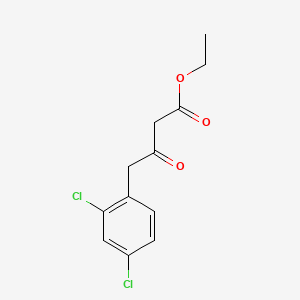
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate, commonly known as ethyl acrylate, is an organic compound that has a wide range of applications in scientific research. This compound is primarily used in the synthesis of polymers, resins, and other organic compounds. Ethyl acrylate has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Antioxidant Agent
The compound has been found to be an efficient antioxidant agent . It has been tested using various assays such as 1,1-diphenyl-2-picryl-hydrazyl (DPPH), Hydrogen peroxide (H2O2), 2,2’-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid (ABTS), nitric oxide (NO•) and hydroxyl radical (•OH) scavenging assays . The compound showed significant radical scavenging potential .
Medicinal Chemistry
The pyrimidine-based derivatives, including Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate, are known for their applications in medicinal chemistry . They exhibit pharmacological applications such as antibacterial, anti-depressant, anti-platelet, anti-hypersensitive and anti-inflammatory properties .
Synthesis of Pyrimidine Derivatives
This compound is used in the synthesis of different groups modified pyrimidine compounds . The structure of the synthesized compound was confirmed by nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectral analysis .
Reactive Oxygen Species (ROS) Scavenger
The compound has been found to have remarkable value in inhibition and transmission of oxidative disease like cardiovascular diseases, autoimmune diseases, neurovascular diseases and neuro degenerative modifications associated with mature .
Antiviral Properties
Pyrimidines, including this compound, have been found to have antiviral properties . This makes them valuable in the development of antiviral drugs .
Antimalarial Properties
In addition to its antiviral properties, pyrimidines also have antimalarial properties . This makes them useful in the development of antimalarial drugs .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The dichlorophenyl group in the compound could potentially interact with biological targets, altering their function .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including oxidative stress and inflammation .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have antioxidant properties, suggesting that this compound may also exhibit similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
Propriétés
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-10(15)5-8-3-4-9(13)6-11(8)14/h3-4,6H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOADHPKDZYTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669503 |
Source


|
| Record name | Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194240-93-2 |
Source


|
| Record name | Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




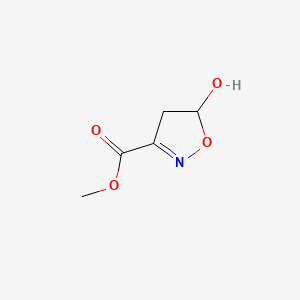
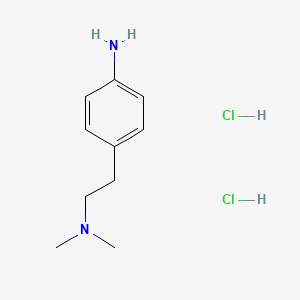
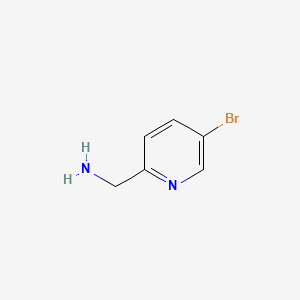
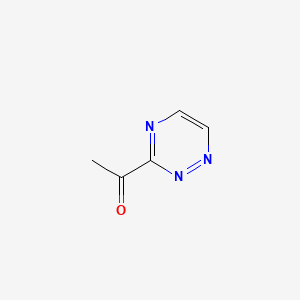
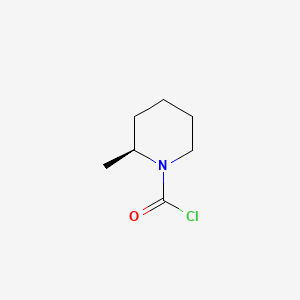

![2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)](/img/structure/B574308.png)